N-(4-Methoxyphenyl)acetamide
Description
Nomenclature and Classification within Organic Chemistry
The systematic naming and classification of organic compounds are crucial for clarity and consistency in scientific communication.
The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is N-(4-methoxyphenyl)acetamide. This name precisely describes the molecular structure, indicating an acetamide (B32628) group attached to a nitrogen atom, which is itself bonded to a 4-methoxyphenyl (B3050149) group.
In addition to its formal IUPAC name, this compound is known by several synonyms. hmdb.cascbt.com These include Methacetin, 4'-Methoxyacetanilide, p-Acetanisidide, and Aceto-p-anisidide. hmdb.cascbt.com Such common names are frequently encountered in scientific literature and commercial contexts.
| IUPAC Name | Synonyms |
| This compound | Methacetin, 4'-Methoxyacetanilide, p-Acetanisidide, Aceto-p-anisidide |
This compound belongs to the class of organic compounds known as acetanilides. hmdb.caevitachem.com This class is characterized by an acetamide group linked to a phenyl group. hmdb.ca The core structure of acetanilides is a key determinant of their chemical and physical properties.
Common Synonyms: Methacetin, 4'-Methoxyacetanilide, p-Acetanisidide, Aceto-p-anisidide
Historical Context and Evolution in Chemical Studies
The study of acetanilides dates back to the late 19th century. Phenacetin, a related compound, was one of the first synthetic fever reducers and non-opioid analgesics to be marketed globally, as early as the 1890s. researchgate.net Research into this compound and similar molecules has evolved, with early studies focusing on their synthesis and basic properties. Over time, the focus has expanded to include investigations into their metabolic pathways and potential applications in various fields of chemical research. For instance, in vivo studies have shown that 4-alkoxyacetanilides like this compound predominantly undergo oxidative O-dealkylation. researchgate.net
Overview of Research Trajectories for this compound
Research involving this compound has followed several distinct trajectories. Initially, studies were centered on its synthesis and fundamental chemical characterization. One documented synthesis method involves the reaction of p-acetamidophenol with trimethyl phosphate (B84403) in the presence of potassium carbonate.
More recent research has explored its utility as a building block in the synthesis of more complex molecules with potential biological activities. For example, it has been used as a precursor for the synthesis of various derivatives, including dithiocarbamates with potential antifungal and antibacterial properties. researchgate.net Additionally, this compound and its derivatives have been investigated in the field of medicinal chemistry. Studies have explored its use in the development of compounds with potential applications in pain management and as inhibitors of certain enzymes. ontosight.ai The compound is also used as a diagnostic agent to assess liver function. lookchem.comechemi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAIDCNLVLTVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026325 | |
| Record name | 4'-Methoxyacetanilide | |
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Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-66-1 | |
| Record name | N-(4-Methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-66-1 | |
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| Record name | Methacetin | |
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| Record name | p-Acetanisidide | |
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| Record name | Acetamide, N-(4-methoxyphenyl)- | |
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| Record name | 4'-Methoxyacetanilide | |
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| Record name | 4'-methoxyacetanilide | |
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| Record name | P-ACETANISIDINE | |
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Synthetic Methodologies and Reaction Pathways
Primary Synthetic Routes for N-(4-Methoxyphenyl)acetamide
The most common and well-documented methods for preparing this compound rely on the acylation of 4-methoxyaniline, a readily available starting material.
Acylation Reactions involving 4-Methoxyaniline
Acylation of the amino group of 4-methoxyaniline is a cornerstone of this compound synthesis. This can be accomplished using various acylating agents.
A widely employed method involves the reaction of 4-methoxyaniline with acetic anhydride (B1165640). rsc.orgprepchem.com In a typical procedure, 4-methoxyaniline is dissolved in a suitable solvent, such as dichloromethane (B109758) or chlorobenzene, and acetic anhydride is added. rsc.orgprepchem.com The reaction is often carried out at room temperature or with gentle heating. rsc.orgprepchem.com The reaction mixture is then typically washed with a saturated solution of sodium carbonate to neutralize the acetic acid byproduct and remove any unreacted starting materials. rsc.org The product, this compound, can then be isolated and purified, often by column chromatography, to yield the desired compound. rsc.org Yields for this method have been reported in the range of 50-68%. rsc.org
Reaction Scheme:
4-Methoxyaniline + Acetic Anhydride → this compound + Acetic Acid
Table 1: Synthesis of this compound using Acetic Anhydride
| Reactant 1 | Reactant 2 | Solvent | Work-up | Purification | Reported Yield |
|---|---|---|---|---|---|
| 4-Methoxyaniline | Acetic Anhydride | Dichloromethane | Washed with saturated sodium carbonate solution | Column chromatography | 50-68% rsc.org |
Another effective acylation agent is chloroacetyl chloride. nih.govrsc.org This reaction is typically performed by dissolving 4-methoxyaniline in a solvent like pure acetic acid or dichloromethane. nih.govrsc.org Chloroacetyl chloride is then added portionwise, often under cooled conditions in an ice bath to control the exothermic reaction. nih.govrsc.org A base, such as sodium acetate (B1210297) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrogen chloride gas that is evolved during the reaction. nih.govrsc.org The resulting this compound precipitates as a solid and can be collected by filtration, washed with cold water, and then purified by recrystallization from a solvent like ethanol (B145695). nih.gov This method has been reported to produce high yields, around 80%. nih.govrsc.org
Reaction Scheme:
4-Methoxyaniline + Chloroacetyl Chloride → 2-Chloro-N-(4-methoxyphenyl)acetamide + HCl
Table 2: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide using Chloroacetyl Chloride
| Reactant 1 | Reactant 2 | Solvent | Base | Purification | Reported Yield |
|---|---|---|---|---|---|
| 4-Methoxyaniline | Chloroacetyl Chloride | Acetic Acid | Sodium Acetate | Recrystallization from ethanol | 80% nih.gov |
Reaction with Acetic Anhydride
Synthesis from p-Acetamidophenol and Trimethyl Phosphate (B84403)
An alternative synthetic pathway to this compound starts from p-acetamidophenol. In this method, p-acetamidophenol is reacted with trimethyl phosphate in the presence of a base, such as potassium carbonate. The mixture is heated, for instance at 90°C for several hours. After the reaction is complete, the mixture is quenched with water and the product is extracted into an organic solvent like methylene (B1212753) chloride. A base wash with sodium hydroxide (B78521) solution is used to remove any remaining starting material. This process yields p-acetamidoanisole, another name for this compound, with reported yields around 60%.
Advanced Synthetic Approaches and Green Chemistry Principles
In line with the growing importance of sustainable chemistry, researchers are developing more efficient and environmentally friendly methods for the synthesis of this compound.
One-Pot Synthesis Strategies
One-pot synthesis offers a streamlined approach, minimizing waste and improving efficiency by performing multiple reaction steps in a single reaction vessel without isolating intermediates. One such strategy for the synthesis of N-arylacetamides, including this compound, involves the amination of aryltriazenes with acetonitrile (B52724) under metal-free and mild conditions. arabjchem.org In a representative procedure, an aryltriazene is reacted with acetonitrile and water in the presence of an ionic liquid at room temperature. arabjchem.org After the reaction is complete, the product is extracted with an organic solvent. arabjchem.org This method has been shown to produce this compound with a yield of 48%. arabjchem.org
Another one-pot method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, an arylglyoxal, and acetamide (B32628). beilstein-journals.org While initially reported to use a catalyst, it was found that simply refluxing the reaction mixture in acetonitrile is sufficient to produce the desired acetamide derivatives. beilstein-journals.org
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, enhancing yields, and promoting greener chemical processes. irjmets.com The application of microwave irradiation to the acetylation of p-anisidine (B42471), the precursor to this compound, demonstrates significant advantages over conventional heating methods. researchgate.net This approach often reduces reaction times from hours to mere minutes and can eliminate the need for excess solvents. researchgate.netrsc.org
Research into the microwave-irradiated acetylation of p-anisidine using acetic acid as the acetylating agent has shown that a conversion rate as high as 98% can be achieved within 12-15 minutes. researchgate.net This method avoids the use of the more hazardous and explosive acetic anhydride. researchgate.net The efficiency of microwave-assisted synthesis is also highlighted in the preparation of complex derivatives, where reaction times for incorporating an this compound-related moiety were reduced from 27 hours to just 30 minutes. rsc.org The key benefits include accelerated reaction rates, uniform heating, and improved energy efficiency. irjmets.com
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 3-4 hours or up to 27 hours) | Minutes (e.g., 12-30 minutes) | researchgate.netrsc.org |
| Yield/Conversion | Variable, often lower | High (up to 98% conversion) | researchgate.netrsc.org |
| Energy Usage | Higher, less efficient | Lower, more energy-efficient | irjmets.com |
| Reagents | Often requires stronger reagents like acetic anhydride | Can utilize greener reagents like acetic acid | researchgate.net |
Biocatalytic Synthesis using Microorganisms (e.g., Candida parapsilosis ATCC 7330)
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. The yeast Candida parapsilosis ATCC 7330 is recognized as a versatile biocatalyst and a rich source of highly stereospecific oxidoreductases capable of performing a variety of chemical transformations. scirp.orgrsc.orgnih.gov While direct synthesis of this compound using this microorganism is not prominently documented, its proven capabilities in related reactions highlight its potential.
C. parapsilosis ATCC 7330 has been successfully employed for:
Asymmetric Reduction : It can asymmetrically reduce ketones and esters, such as ethyl-4-chloro-3-oxobutanoate, to produce chiral alcohols with excellent enantiomeric excess (>99%). rsc.orgnih.gov
Enantioselective Hydrolysis : The microorganism is used for the enantioselective hydrolysis of various substrates, yielding enantiomerically enriched compounds. scirp.org
Imine Reduction : A stereospecific imine reductase (CpIM1) has been identified in C. parapsilosis ATCC 7330, which catalyzes the alkylamination of α-keto acids to produce (S)-N-alkyl amino acids with high conversion and enantiomeric excess. nih.gov
The established utility of C. parapsilosis ATCC 7330 in producing enantiopure intermediates through various reduction and hydrolysis reactions suggests its potential application in synthetic pathways leading to chiral derivatives of this compound or its precursors. scirp.orgrsc.org
Reaction Mechanisms and Kinetics of this compound Formation
Detailed Mechanistic Investigations of Acylation
The formation of this compound is typically achieved through the acylation of p-anisidine, a reaction that proceeds via a nucleophilic acyl substitution mechanism. nih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the p-anisidine amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acetic anhydride or acetyl chloride).
The electronic properties of the aromatic ring significantly influence the reaction. The methoxy (B1213986) group (-OCH₃) at the para position of the phenyl ring is an electron-donating group. This group increases the electron density on the nitrogen atom of the amine, making it a more potent nucleophile and thus facilitating the acylation process. mdpi.com Mechanistic studies on related N-aryl compounds confirm that the electron availability on the amide nitrogen is a key factor in the reactivity of the molecule. mdpi.com A typical procedure involves reacting p-anisidine with a substituted benzoyl chloride in the presence of a base like triethylamine (B128534) (TEA), which serves to neutralize the HCl byproduct. nih.gov
Kinetic Studies of Formation and Yield Optimization
Kinetic studies provide valuable insights into reaction rates and help in optimizing conditions to maximize product yield. The acetylation of p-anisidine under microwave irradiation has been found to follow first-order reaction kinetics. researchgate.net The activation energy for this reaction was calculated to be reduced under microwave conditions, contributing to the accelerated reaction rate. researchgate.net
Optimization of the synthesis of this compound involves the systematic variation of reaction parameters. Key factors that are often optimized include temperature, reaction time, catalyst loading, and the molar ratio of reactants. researchgate.netacs.org For instance, in the microwave-assisted synthesis from p-anisidine, studies have investigated the effects of feed composition and microwave energy to achieve high conversion rates. researchgate.net In an alternative metal-free synthesis from an aryltriazene precursor, reaction conditions were optimized by testing the amount of water and reaction time, resulting in a 48% yield of this compound after 6 hours at room temperature. arabjchem.org
| Method | Precursors | Key Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|
| Microwave-Assisted Acetylation | p-Anisidine, Acetic Acid | 12-15 minutes, optimized feed composition | 98% Conversion | researchgate.net |
| Metal-Free Amination | Aryltriazene, Acetonitrile | Room Temperature, 6 hours, 0.5 mL H₂O | 48% Yield | arabjchem.org |
Synthesis of this compound Derivatives and Analogues
Halogenated Derivatives (e.g., N-(2-Chloro-4-methoxyphenyl)acetamide, 2-chloro-N-(4-methoxyphenyl)acetamide)
Halogenated derivatives of this compound are important intermediates in organic synthesis. smolecule.comijpsr.info Their synthesis generally involves the acylation of the appropriately substituted aniline (B41778) with a chloroacetylating agent.
Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide: This derivative is commonly prepared by reacting 4-methoxyaniline (p-anisidine) with chloroacetyl chloride. ijpsr.inforsc.org The reaction is typically carried out in a suitable solvent such as dichloromethane (CH₂Cl₂) or in an aqueous medium. ijpsr.inforsc.org A base, such as diisopropylethylamine (DIPEA), is often added to scavenge the hydrochloric acid formed during the reaction. rsc.org Yields for this synthesis have been reported in a range from 38% to 80%, depending on the specific reaction conditions. ijpsr.inforsc.org
Synthesis of N-(2-Chloro-4-methoxyphenyl)acetamide: The synthesis of this isomer involves the reaction of 2-chloro-4-methoxyaniline (B183069) with chloroacetyl chloride. smolecule.com The process follows a standard acylation pathway where the amino group of the substituted aniline attacks the carbonyl of chloroacetyl chloride. smolecule.com
| Compound Name | Reactants | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)acetamide | 4-methoxyaniline, Chloroacetyl chloride, DIPEA | Dry CH₂Cl₂, 0 °C, 2 h 20 min | 80% | rsc.org |
| 2-chloro-N-(4-methoxyphenyl)acetamide | p-methoxy aniline, Chloroacetyl chloride | Aqueous medium | 38.17% | ijpsr.info |
| N-(2-Chloro-4-methoxyphenyl)acetamide | 4-methoxyaniline, Chloroacetyl chloride | Controlled conditions (e.g., ice bath) | Not specified | smolecule.com |
Substituted Acetamide Derivatives (e.g., Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-)
A notable derivative of this compound is Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, which features a hydroxyimino group. The synthesis of this compound typically proceeds through the oximation of an appropriate precursor. smolecule.com One common method involves the reaction of this compound with hydroxylamine (B1172632). smolecule.com More specifically, the synthesis can be achieved by reacting 2-chloro-N-(4-methoxyphenyl)acetamide with hydroxylamine hydrochloride.
Stereoselective synthesis methods have also been developed to isolate specific isomers. For instance, the E-isomer can be obtained with high purity (greater than 98%) by treating isomeric mixtures with protic or Lewis acids in anhydrous conditions, followed by neutralization with a dilute base. This process leverages the differential stability and reactivity of the geometric isomers.
These synthetic routes provide access to hydroxyimino acetamide derivatives that are utilized as intermediates in the development of more complex molecules. smolecule.com
| Derivative Name | Synthetic Method | Key Reagents | Notes |
|---|---|---|---|
| Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- | Oximation | This compound, Hydroxylamine | Can be synthesized from 2-chloro-N-(4-methoxyphenyl)acetamide and hydroxylamine hydrochloride. smolecule.com |
| (E)-Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- | Stereoselective Isomerization | Protic or Lewis acids | Achieves >98% purity of the E-isomer. |
Dithiocarbamate (B8719985) Derivatives
Dithiocarbamate derivatives of this compound represent another important class of compounds. The synthesis of these derivatives has been achieved through a multi-step process. Initially, biologically active aromatic sodium dithiocarbamates are synthesized. This is accomplished by reacting this compound with carbon disulfide in the presence of sodium hydroxide in an ethanol solution at a temperature of 22–25°C, resulting in a yield of 78%. researchgate.netgrafiati.comchemjournal.kz
The resulting sodium acetyl(4-methoxyphenyl)carbamodithioate can then be used to produce various thioanhydrides. This is achieved through the acylation of the dithiocarbamate salt with different acid chlorides in chloroform (B151607) at 22–25°C. researchgate.netgrafiati.com The yields for these thioanhydride derivatives range from 49% to 88%. researchgate.netgrafiati.com
| Derivative Name | Synthetic Method | Key Reagents | Yield |
|---|---|---|---|
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Dithiocarbamation | This compound, Carbon disulfide, Sodium hydroxide | 78% researchgate.netchemjournal.kz |
| Thioanhydrides of acetyl(4-methoxyphenyl)carbamodithioic acid | Acylation | Sodium acetyl(4-methoxyphenyl)carbamodithioate, Acid chlorides (e.g., benzoic, 3,4-dimethoxybenzoic, 2-bromobenzoic, 4-nitrobenzoic) | 49-88% researchgate.netgrafiati.com |
Derivatives with Modified Phenyl Rings (e.g., N-(3-(ethylamino)-4-methoxyphenyl)acetamide)
Modifications to the phenyl ring of this compound introduce further structural diversity. An example of such a derivative is N-(3-(ethylamino)-4-methoxyphenyl)acetamide. The synthesis of this compound can be envisioned through the reductive amination of its precursor, N-(3-amino-4-methoxyphenyl)acetamide. nih.govnih.gov
Reductive amination is a widely used method for forming carbon-nitrogen bonds and involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. researchgate.net In this specific case, N-(3-amino-4-methoxyphenyl)acetamide would be reacted with acetaldehyde (B116499) in the presence of a suitable reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield the desired N-ethylated product. researchgate.netgoogle.com The reaction typically proceeds via an imine intermediate which is then reduced in situ. google.com
The precursor, N-(3-amino-4-methoxyphenyl)acetamide, can be synthesized by the acylation of 2,4-diaminoanisole (B165692) with acetic anhydride in an aqueous solution, which has been reported to yield the desired isomer. Alternatively, it can be obtained by the reduction of N-(4-methoxy-2-nitrophenyl)acetamide. nih.gov
| Step | Reaction | Key Reagents/Precursors | General Method |
|---|---|---|---|
| 1 | Synthesis of N-(3-amino-4-methoxyphenyl)acetamide | 2,4-Diaminoanisole, Acetic anhydride | Acylation in aqueous solution. |
| 2 | Synthesis of N-(3-(ethylamino)-4-methoxyphenyl)acetamide | N-(3-amino-4-methoxyphenyl)acetamide, Acetaldehyde | Reductive amination using a reducing agent like sodium borohydride. researchgate.netgoogle.com |
Derivatives with Extended Chains and Functional Groups (e.g., 2-(2-Formylphenoxy)-N-(4-methoxyphenyl)acetamide, 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide)
The structure of this compound can be further elaborated by introducing extended chains and additional functional groups. For instance, 2-(2-formylphenoxy)-N-(4-methoxyphenyl)acetamide can be synthesized by reacting 2-chloro-N-(4-methoxyphenyl)acetamide with 2-hydroxybenzaldehyde.
A related derivative, 2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide, can be prepared through a two-step synthetic sequence. The first step involves the synthesis of the nitro-intermediate, 2-(4-nitrophenoxy)-N-(4-methoxyphenyl)acetamide. This can be achieved by reacting 2-chloro-N-(4-methoxyphenyl)acetamide with 4-nitrophenol. The subsequent step involves the reduction of the nitro group to an amino group. This reduction is a common transformation in organic synthesis and can be carried out using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
| Derivative Name | Synthetic Approach | Key Reagents/Intermediates | General Method |
|---|---|---|---|
| 2-(2-Formylphenoxy)-N-(4-methoxyphenyl)acetamide | Nucleophilic Substitution | 2-Chloro-N-(4-methoxyphenyl)acetamide, 2-Hydroxybenzaldehyde | Reaction of a chloroacetamide with a substituted phenol. |
| 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide | Two-step: Nucleophilic Substitution followed by Reduction | 2-Chloro-N-(4-methoxyphenyl)acetamide, 4-Nitrophenol; followed by a reducing agent (e.g., SnCl2) | Formation of a nitro-intermediate and subsequent reduction to the amine. |
N-Methylated Derivatives (e.g., N-(4-Methoxyphenyl)-N-methylacetamide)
N-methylation of the acetamide nitrogen introduces another point of structural variation. The synthesis of N-(4-methoxyphenyl)-N-methylacetamide can be achieved through several routes. One potential method involves the direct N-methylation of this compound using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.
Alternatively, the synthesis can start from p-anisidine, which can be reacted with N-methylacetamide under appropriate conditions. Another approach involves the reaction of p-anisidine with chloroacetyl chloride to form 2-chloro-N-(4-methoxyphenyl)acetamide, which can then be reacted with methylamine. A related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylacetamide, is a known chemical intermediate, suggesting that N-alkylation at the amide nitrogen is a feasible synthetic transformation. molaid.com
More complex N-methylated derivatives have also been synthesized, which utilize N-(4-methoxyphenyl)-N-methylacetamide-containing building blocks, indicating the accessibility of this core structure for further chemical modifications.
| Derivative Name | Potential Synthetic Route | Key Reagents | Notes |
|---|---|---|---|
| N-(4-Methoxyphenyl)-N-methylacetamide | Direct N-methylation | This compound, Methylating agent (e.g., methyl iodide) | Requires a base to deprotonate the amide nitrogen. |
| N-(4-Methoxyphenyl)-N-methylacetamide | From p-anisidine | p-Anisidine, N-Methylacetamide or chloroacetyl chloride followed by methylamine | Builds the molecule from its constituent parts. |
Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in the N-(4-Methoxyphenyl)acetamide molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies corresponding to particular functional groups. For this compound, the key IR absorption bands confirm the presence of the amide and methoxy-substituted aromatic functionalities.
Key characteristic peaks observed in the IR spectrum include a distinct N-H stretching vibration, typically seen in the region of 3300-3340 cm⁻¹. rsc.org The spectrum also features a strong absorption band for the amide carbonyl group (C=O) stretch, which appears around 1660-1674 cm⁻¹. rsc.org Furthermore, vibrations corresponding to the aromatic ring C=C stretching can be observed, alongside the characteristic C-O-C stretching of the methoxy (B1213986) group. researchgate.net The presence of these specific bands provides clear evidence for the core structure of the molecule. researchgate.netresearchgate.net
Raman spectroscopy serves as a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. Studies on crystalline secondary amides, including this compound (also referred to as p-acetanisidide), have utilized Raman spectroscopy to investigate molecular geometry and hydrogen bonding within the crystal lattice. researchgate.net While IR spectroscopy is particularly sensitive to polar functional groups like the carbonyl group, Raman spectroscopy often provides stronger signals for non-polar, symmetric bonds, such as the C=C bonds within the aromatic ring. researchgate.net This complementary nature allows for a more complete vibrational analysis of the molecule.
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
The ¹H NMR spectrum of this compound provides a clear and interpretable map of the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals can be unambiguously assigned. arabjchem.orgrsc.org
The spectrum shows a singlet for the amide proton (N-H), which can appear over a relatively broad range but is often observed around δ 7.1-8.0 ppm. arabjchem.orgrsc.org The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, which simplifies to two distinct doublets. Protons on the aromatic ring adjacent to the amide group (H-2, H-6) typically resonate around δ 7.39 ppm, while the protons adjacent to the methoxy group (H-3, H-5) appear upfield around δ 6.8-6.9 ppm due to the electron-donating effect of the methoxy group. arabjchem.orgrsc.org The methoxy group itself (-OCH₃) produces a sharp singlet at approximately δ 3.80 ppm. arabjchem.org Finally, the acetyl methyl protons (-COCH₃) also appear as a sharp singlet, typically around δ 2.1-2.2 ppm. arabjchem.orgrsc.org
Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -NH | ~8.04 | Singlet (broad) | - |
| Aromatic H-2, H-6 | ~7.39 | Doublet | ~8.7 |
| Aromatic H-3, H-5 | ~6.81 | Doublet | ~8.7 |
| -OCH₃ | ~3.76 | Singlet | - |
| -COCH₃ | ~2.10 | Singlet | - |
Data compiled from reference rsc.org.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected and observed. arabjchem.orgrsc.org
The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing far downfield around δ 168.1-168.7 ppm. arabjchem.orgrsc.org The aromatic carbons show four separate signals: the carbon atom attached to the oxygen (C-4) resonates around δ 156.5 ppm, the carbon attached to the nitrogen (C-1) appears near δ 131.0 ppm, and the two pairs of equivalent carbons (C-2,6 and C-3,5) are found at approximately δ 122.0 ppm and δ 114.0 ppm, respectively. arabjchem.orgrsc.org The carbon of the methoxy group (-OCH₃) gives a signal around δ 55.5 ppm, and the acetyl methyl carbon (-COCH₃) is the most shielded, appearing upfield around δ 24.4 ppm. arabjchem.orgrsc.org
Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~168.1 |
| C-4 (Ar-O) | ~156.5 |
| C-1 (Ar-N) | ~130.9 |
| C-2, C-6 (Ar-CH) | ~121.9 |
| C-3, C-5 (Ar-CH) | ~114.1 |
| -OCH₃ | ~55.5 |
| -COCH₃ | ~24.4 |
Data compiled from reference arabjchem.org.
While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are often employed to confirm structural assignments, especially for more complex molecules. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide definitive proof of connectivity.
COSY would show correlations between coupled protons, confirming the relationship between the H-2/H-6 and H-3/H-5 protons on the aromatic ring.
HSQC would correlate each proton signal with its directly attached carbon, confirming, for example, that the proton signal at δ 7.39 ppm corresponds to the carbon signal at δ 121.9 ppm.
HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for connecting fragments. For instance, an HMBC experiment would show a correlation from the acetyl methyl protons (~2.1 ppm) to the carbonyl carbon (~168 ppm), and from the amide proton (~8.0 ppm) to the C-1 aromatic carbon (~131 ppm), unequivocally confirming the acetamide (B32628) linkage to the phenyl ring.
Furthermore, the analysis of other nuclei, such as ¹⁵N, can provide additional structural insight into the electronic environment of the nitrogen atom in the amide group. nih.gov
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, causing the molecule to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, the mass spectrum shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable information about its structure. For instance, in the EI-MS of N-(4-methoxyphenyl)-N-methylacetamide, a related compound, characteristic fragments are observed that help in its identification. nist.govnih.gov A study on N-(5-Chloro-2-methoxyphenyl)-4-ter-butylbenzenesulfonamide also demonstrated the use of EI-MS in elucidating the fragmentation pattern of a complex acetamide derivative. researchgate.net
A typical EI-MS spectrum of this compound would exhibit a molecular ion peak [M]+ at m/z 165. The fragmentation may involve the cleavage of the amide bond, loss of the acetyl group, or cleavage of the methoxy group, leading to characteristic fragment ions.
Table 1: Predicted Major EI-MS Fragments for this compound
| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment |
| 165 | Molecular Ion [M]⁺ | [C₉H₁₁NO₂]⁺ |
| 123 | [M - CH₂CO]⁺ | [C₇H₉NO]⁺ |
| 108 | [M - CH₃CO - CH₃]⁺ | [C₇H₆O]⁺ |
| 95 | [C₆H₅O]⁺ | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ |
This table is predictive and based on common fragmentation patterns of similar compounds.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For instance, the exact mass of this compound (C₉H₁₁NO₂) is calculated to be 165.07898 g/mol . nih.gov HRMS is crucial for confirming the identity of a synthesized compound and distinguishing it from other compounds with the same nominal mass. In a study of a derivative, 2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide, HRMS was used to identify the molecular ion peak at m/z 348.4 [M+H]⁺. vulcanchem.com Another study utilized HRMS for the analysis of various substrates, highlighting its importance in modern chemical analysis. amazonaws.com
Electron Ionization Mass Spectrometry (EI-MS)
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information about bond lengths, bond angles, and intermolecular interactions.
Several studies have reported the crystal structures of derivatives of this compound. For example, the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide reveals that the methoxy group is nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane. nih.gov In this structure, the molecules are linked by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, forming a three-dimensional network. nih.gov
In another study on 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, the acetamide plane makes dihedral angles of 30.51 (11)° and 51.93 (11)° with the benzene (B151609) and pyrimidine (B1678525) rings, respectively. iucr.org The crystal packing is stabilized by various intermolecular hydrogen bonds, including N—H⋯N and N—H⋯O interactions. iucr.org The crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide, a nitrated derivative, showed that the methoxyphenylacetamide group is nearly coplanar. researchgate.net
Table 2: Selected Crystallographic Data for a Derivative, 2-chloro-N-(4-methoxyphenyl)acetamide
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 10.3841(2) | |
| b (Å) | 8.8535(1) | |
| c (Å) | 13.0164(3) | |
| β (°) | 106.356(1) | |
| Volume (ų) | 1148.24(4) | |
| Dihedral angle (acetamide plane to phenyl ring) | 28.87 (5)° | nih.gov |
Note: Data is for a closely related derivative as a representative example.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used for the purification of compounds and for assessing their purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For non-volatile or thermally labile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability. jfda-online.comsigmaaldrich.com Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA). jfda-online.com The derivatization process can also enhance the detector's response and provide mass spectra that are useful for structural elucidation. jfda-online.com The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which can be used as a reference. nih.gov
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. libretexts.orgjk-sci.com The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). utexas.edu
In the synthesis of this compound and its derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. iucr.org The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). libretexts.org For example, in the purification of this compound, flash column chromatography was employed with a mobile phase of 50% ethyl acetate (B1210297) in petroleum ether, a system that could be optimized using prior TLC analysis. amazonaws.com
Table 3: Illustrative TLC Data for a Hypothetical Reaction
| Compound | Rf Value (1:1 Hexane:Ethyl Acetate) | Observations |
| Starting Material (e.g., p-Anisidine) | 0.75 | Less polar, moves further up the plate. |
| Product (this compound) | 0.40 | More polar than the starting amine due to the amide group. |
| By-product | Varies | Depends on the nature of the by-product. |
This table is for illustrative purposes to demonstrate the application of TLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This process provides the percentage by mass of each element present, which is crucial for verifying the empirical formula of a newly synthesized or purified substance. For this compound, with a molecular formula of C₉H₁₁NO₂, the theoretical elemental composition can be calculated based on its atomic constituents and their respective atomic masses. nih.govwebqc.org
The molecular weight of this compound is approximately 165.19 g/mol . nih.govlookchem.com The theoretical percentages of carbon, hydrogen, nitrogen, and oxygen are essential benchmarks against which experimental results are compared.
Theoretical Elemental Composition of this compound (C₉H₁₁NO₂) lgcstandards.com:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 65.44 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.71 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.48 |
| Oxygen | O | 16.00 | 2 | 32.00 | 19.37 |
| Total | 165.188 | 100.00 |
Research findings from various studies that have synthesized and characterized this compound and its derivatives consistently report elemental analysis data that aligns closely with these theoretical values. For instance, in the synthesis and characterization of related compounds, elemental analysis is a standard procedure to confirm the successful formation of the target molecule. researchgate.netrsc.org
A certificate of analysis for a similar compound with the same molecular formula (C₉H₁₁NO₂) provides an example of experimentally determined elemental composition. While this specific certificate is for 4-(2-Amino-ethyl)benzoic Acid, it illustrates the practical application and typical results of elemental analysis. The reported experimental values were %C: 64.73, %H: 6.68, and %N: 8.40, which were deemed to conform to the expected values for the C₉H₁₁NO₂ formula. lgcstandards.com The slight deviation between theoretical and experimental values is common and can be attributed to instrumental limitations and the presence of minor impurities.
The verification of the elemental composition of this compound through elemental analysis provides foundational evidence for its structural integrity and purity, complementing data obtained from spectroscopic techniques such as NMR and IR spectroscopy. researchgate.net This analytical method remains a cornerstone in the structural elucidation of organic compounds.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. For N-(4-Methoxyphenyl)acetamide, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), provide significant insights into its molecular characteristics. researchgate.netbiointerfaceresearch.com
Geometry optimization of this compound using DFT methods allows for the determination of the most stable three-dimensional arrangement of its atoms. These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, studies on analogous molecules have utilized DFT at the B3LYP/6-311G level to optimize molecular geometries. tandfonline.com The electronic structure is also elucidated, revealing the distribution of electrons within the molecule. The methoxy (B1213986) group, being an electron-donating group, influences the electron density of the aryl ring.
Table 1: Selected Optimized Geometrical Parameters of a Related Acetamide (B32628) Derivative
This table presents theoretical bond lengths and angles for a structurally similar compound, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, calculated at the B3LYP/6-31G(d,p) level, to provide an example of typical computational outputs.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.343 | C2-C1-C6 | 120.1 |
| C1-C6 | 1.401 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.391 | C2-C3-C4 | 119.5 |
| C3-C4 | 1.395 | C3-C4-C5 | 120.2 |
| C4-C5 | 1.391 | C4-C5-C6 | 120.0 |
| C5-C6 | 1.399 | C1-C6-C5 | 119.7 |
| Data adapted from a study on a related methoxyphenyl derivative. |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity. nih.gov For a derivative, (Z)-N-(4-Methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, the HOMO energy was found to be -5.693 eV and the LUMO energy was -1.552 eV. biointerfaceresearch.com In another related compound, the HOMO-LUMO gap was determined to be approximately 4.1 eV.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω). researchgate.netmdpi.com These descriptors provide quantitative measures of the molecule's reactivity. For instance, a lower chemical hardness value points to a more reactive compound. mdpi.com
Table 2: Global Reactivity Descriptors for a Related Acetamide Derivative
This table exemplifies the kind of data obtained from reactivity descriptor analysis, based on values for N-(5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)acetamide. mdpi.com
| Parameter | Value (eV) |
| HOMO | -6.02 |
| LUMO | -1.23 |
| Ionization Potential (I) | 6.02 |
| Electron Affinity (A) | 1.23 |
| Energy Gap (ΔE) | 4.79 |
| Chemical Hardness (η) | 2.39 |
| Chemical Potential (μ) | -3.62 |
| Electrophilicity Index (ω) | 2.74 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization. uni-muenchen.detandfonline.com For this compound and its analogues, NBO analysis reveals significant hyperconjugation effects. Specifically, the electron-donating nature of the methoxy group is confirmed by the interaction between the lone pairs of the oxygen atom and the π-system of the aromatic ring. This analysis helps in understanding the stability conferred by intramolecular charge transfer. tandfonline.comnih.gov
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing electron-deficient regions (positive potential), prone to nucleophilic attack. sci-hub.sephyschemres.org In molecules similar to this compound, the negative potential is often concentrated around the oxygen atoms of the carbonyl and methoxy groups, making them likely sites for electrophilic interaction. sci-hub.seresearchgate.net The green regions represent neutral potential. tandfonline.com
Natural Bond Orbital (NBO) Analysis
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein, as well as the strength of the interaction. ajchem-a.com This method is instrumental in drug discovery and understanding biological processes at a molecular level.
Molecular docking studies involving derivatives of this compound have been performed to investigate their potential as inhibitors for various protein targets. researchgate.netbohrium.com These simulations identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. semanticscholar.org The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of these interactions. For example, a derivative of this compound was docked against EGFR and VEGFR-2 proteins, showing varying binding affinities. researchgate.net Another study on a different derivative targeting thymidylate kinase reported docking scores and detailed the specific amino acid interactions. semanticscholar.org These simulations provide valuable insights into the structure-activity relationships that govern the biological activity of these compounds. bohrium.com
Identification of Potential Biological Targets
Computational studies, particularly molecular docking, have been instrumental in identifying potential biological targets for this compound and its derivatives. These in silico methods predict the binding affinity and interaction patterns of a ligand with the active site of a biological macromolecule, such as a protein or enzyme.
Derivatives of this compound have been investigated for their potential to interact with a variety of biological targets implicated in different diseases. For instance, certain derivatives have been evaluated as potential inhibitors of enzymes involved in cancer progression. Molecular docking studies have explored the binding of this compound derivatives to targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial in tumor angiogenesis and growth. nih.govresearchgate.net One study reported that a modified derivative of this compound showed a high binding affinity for the VEGFR-2 complex. nih.govresearchgate.net
In the context of anticancer research, derivatives have also been docked with anti-apoptotic proteins such as Bcl-2, Bcl-w, and Mcl-1, which are key regulators of apoptosis and are often overexpressed in cancer cells. nih.gov The binding energies calculated from these docking studies help in assessing the potential of these compounds to act as anticancer agents by inducing apoptosis. nih.gov
Furthermore, the antimicrobial potential of this compound derivatives has been explored through molecular docking. One study focused on the interaction of a benzotriazole (B28993) derivative of this compound with Staphylococcus aureus tyrosyl-tRNA synthetase, an essential enzyme for bacterial protein synthesis. currentopinion.be The results indicated a strong binding affinity, suggesting that this class of compounds could be developed as antimicrobial agents. currentopinion.be Another study investigated the antimicrobial effect of a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, and its derivatives by docking them with bacterial DNA gyrase and topoisomerase II, which are vital for bacterial replication. eurjchem.com The interaction with DNA ligase has also been suggested as a potential mechanism for the antimicrobial effects of these compounds. nih.gov
The versatility of the this compound scaffold is further highlighted by studies exploring its interaction with other enzymes like carbonic anhydrases, which are involved in various physiological processes. nih.gov The core structure, featuring an acetamide group and a methoxyphenyl ring, allows for interactions such as hydrogen bonding and hydrophobic interactions with the active sites of these biological targets.
The following table summarizes the potential biological targets for derivatives of this compound as identified through molecular docking studies.
| Potential Biological Target | Therapeutic Area | Key Findings from Docking Studies | References |
|---|---|---|---|
| VEGFR-2 and EGFR | Anticancer | Derivatives show high binding affinities, suggesting potential as inhibitors of angiogenesis and tumor growth. | nih.govresearchgate.net |
| Bcl-2, Bcl-w, Mcl-1 | Anticancer | Compounds evaluated for their ability to bind to anti-apoptotic proteins, indicating potential to induce apoptosis. | nih.gov |
| Staphylococcus aureus tyrosyl-tRNA synthetase | Antimicrobial | A benzotriazole derivative exhibited strong binding energy, suggesting it as a potential antimicrobial agent. | currentopinion.be |
| Bacterial DNA gyrase and Topoisomerase II | Antimicrobial | Derivatives showed interactions with these essential bacterial enzymes. | eurjchem.com |
| DNA Ligase | Antimicrobial | The antimicrobial effect is suggested to be due to its interaction with this enzyme. | nih.gov |
| Carbonic Anhydrases | Various | Derivatives have been studied as potential inhibitors of these enzymes. | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations provide valuable insights into their conformational flexibility, stability, and interactions with their biological targets at an atomic level.
MD simulations have been employed to assess the stability of complexes formed between this compound derivatives and their protein targets. For instance, the stability of a manganese complex of an this compound derivative bound to VEGFR2 was confirmed through a 100 ns MD simulation, which showed that the complex remained stable under physiological conditions. researchgate.net The root-mean-square deviation (RMSD) and radius of gyration (Rg) values remained highly stable throughout the simulation, indicating a tight and persistent binding mode. researchgate.net
In another study, MD simulations were used to analyze the stability of complexes between 2-chloro-N-(4-methoxyphenyl)acetamide and its derivatives with various enzymes. nih.gov The simulations, run for a 50 ns timescale, showed that the complexes exhibited relatively stable interaction behavior, with RMSD values for the C-α atoms of the proteins falling within a stable range. nih.gov These simulations help in understanding the dynamic nature of the interactions and the conformational changes that may occur upon binding.
The conformational analysis of this compound itself has also been a subject of theoretical studies. Density Functional Theory (DFT) calculations, which are often used as a starting point for MD simulations, have been used to determine the optimized geometry and electronic structure of the molecule. These calculations have shown that the methoxyphenyl ring has a specific dihedral angle relative to the acetamide plane to minimize steric hindrance.
MD simulations can also provide information about the interaction of the compound with its solvent environment. For example, simulations in aqueous solutions have shown that the amide group of this compound can participate in hydrogen bonding with water molecules.
The following table summarizes key findings from MD simulations of this compound and its derivatives.
| System Studied | Simulation Time | Key Findings | References |
|---|---|---|---|
| MnL complex with VEGFR2 | 100 ns | The complex remained stable under physiological conditions, with stable RMSD and Rg values. | researchgate.net |
| 2-chloro-N-(4-methoxyphenyl)acetamide with various enzymes | 50 ns | The complexes showed relatively stable interaction behavior with stable RMSD values for protein C-α atoms. | nih.gov |
| This compound in aqueous solution | Not specified | The amide group participates in hydrogen bonding with water molecules. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.
QSAR studies have been applied to various derivatives of this compound to predict their biological activities, such as anticancer and antifungal effects. unram.ac.idnih.govresearchgate.net These studies typically involve calculating a set of molecular descriptors that quantify different aspects of the chemical structure, such as lipophilicity, electronic properties, and steric features. ajchem-a.com Statistical methods, such as multilinear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. unram.ac.id
For example, a QSAR study on meisoindigo (B1676166) derivatives, some of which contain the this compound moiety, was conducted to design new compounds with improved anticancer activity. unram.ac.id The study used the semi-empirical PM3 method for descriptor calculation and developed a QSAR model using MLR. unram.ac.id This model was then used to predict the activity of new, untested derivatives. unram.ac.id
In another study, QSAR analysis was performed on a series of 1,6-dihydropyrimidine derivatives, including some with the this compound group, to understand the structural requirements for their antifungal activity. nih.govresearchgate.net The study found that descriptors such as CHI_3_C, Molecular_SurfaceArea, and Jurs_DPSA_1, along with some electronic, geometric, and quantum mechanical descriptors, contributed significantly to the antifungal activity. nih.govresearchgate.net
The electronic properties of the this compound scaffold can be significantly influenced by the presence of different substituents on the phenyl ring. The methoxy group (-OCH3) on the phenyl ring is an electron-donating group, which can affect the molecule's reactivity and its interactions with biological targets. vulcanchem.com
QSAR studies often incorporate electronic descriptors to account for these substituent effects. These descriptors can be calculated using quantum chemical methods and can include parameters like atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). The correlation of these electronic descriptors with biological activity can provide insights into the mechanism of action. For instance, a strong correlation with electronic parameters might suggest that the compound's activity is dependent on its ability to participate in electronic interactions, such as charge transfer or electrostatic interactions, with the target protein.
The Hammett equation is a classic tool used to quantify the electronic effects of substituents on the reactivity of aromatic compounds. science.gov While not always explicitly used in modern QSAR studies, the principles behind it are often captured by the calculated electronic descriptors. The substitution of the methoxy group in the para position is known to influence the electronic parameters that play a role in drug-receptor interactions. unram.ac.id
Prediction of Biological Activities from Structural Features
Pharmacokinetic and Drug-Likeness Predictions (Computational)
In addition to predicting biological activity, computational methods are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of compounds. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable profiles for in vivo studies.
For this compound and its derivatives, various in silico tools and web servers like SwissADME and admetSAR are used to predict their ADME properties. nih.govresearchgate.net These tools can estimate parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and metabolism by cytochrome P450 (CYP) enzymes. For example, one study predicted that a derivative of this compound would have moderate BBB permeability and be metabolized by CYP3A4.
Drug-likeness is another important concept that is often assessed computationally. It refers to the qualitative assessment of a compound's potential to be an orally active drug. This is typically evaluated based on rules like Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net Studies on derivatives of this compound have shown that many of them comply with Lipinski's rule, suggesting good oral bioavailability. nih.govresearchgate.net
The following table provides a summary of the predicted pharmacokinetic and drug-likeness properties for some derivatives of this compound.
| Compound/Derivative | Predicted Property | Finding | References |
|---|---|---|---|
| N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives | ADMET and Drug-likeness | All tested compounds met the ADMET and drug-likeness requirements with no violations of Lipinski's rule of five. | nih.govresearchgate.net |
| 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide | ADMET | Predicted moderate BBB permeability (logBB = −0.7) and metabolism by CYP3A4. | |
| 2-chloro-N-(4-methoxyphenyl)acetamide and MPAEMA | Drug-likeness | Found to be consistent with the Lipinski, Veber, or Ghose rule. | nih.gov |
Biological Activity and Medicinal Chemistry Applications
Antimicrobial Activities
N-(4-Methoxyphenyl)acetamide and its derivatives have shown promise as antimicrobial agents, with documented efficacy against both bacteria and fungi.
The compound has been evaluated against several bacterial strains. A derivative, 2-Chloro-N-(4-methoxyphenyl)acetamide, has been noted as an antibacterial agent. biosynth.com Another study involving a derivative, sodium acetyl(4-methoxyphenyl)carbamodithioate, which is synthesized from this compound, demonstrated antibacterial properties against Pectobacterium carotovorum. researchgate.net At a concentration of 0.4%, this derivative produced a maximum inhibition zone of 18 mm against this plant pathogen. researchgate.net
Further research on 2-chloro-N-(4-methoxyphenyl)acetamide, referred to as p-acetamide in the study, confirmed its antimicrobial activity against a panel of bacteria including Gram-positive Staphylococcus aureus ATCC 25923 and Gram-negative Pectobacterium carotovorum. researchgate.netnih.gov
Table 1: Antibacterial Activity of this compound Derivatives
| Derivative | Target Bacteria | Activity Noted | Source(s) |
|---|---|---|---|
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 18 mm inhibition zone at 0.4% concentration | researchgate.net |
This table is interactive. Click on the headers to sort.
The antifungal potential of this compound derivatives has been a key area of investigation. A study highlighted that sodium acetyl(4-methoxyphenyl)carbamodithioate, at a 0.4% concentration, completely inhibits the growth of the phytopathogen Fusarium oxysporum. researchgate.net
In a separate study, 2-chloro-N-(4-methoxyphenyl)acetamide was tested against various fungi, showing a significant inhibitory effect on the colony growth of Trichoderma longibrachiatum (98% inhibition) and Mucor plumbeus (83% inhibition), with a lesser effect on Fusarium solani (21% inhibition). nih.gov Research on novel quinoxaline-triazole compounds also included the synthesis of a derivative, 2-((5-(2,3-diethylquinoxalin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide, and noted antifungal activity in the broader series of compounds against Candida species, with some derivatives showing high potency against Candida glabrata. acs.org
Table 2: Antifungal Activity of this compound Derivatives
| Derivative | Target Fungi | Activity Noted | Source(s) |
|---|---|---|---|
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Complete inhibition at 0.4% concentration | researchgate.net |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Trichoderma longibrachiatum | 98% colony growth inhibition | nih.gov |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Mucor plumbeus | 83% colony growth inhibition | nih.gov |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Fusarium solani | 21% colony growth inhibition | nih.gov |
This table is interactive. Click on the headers to sort.
The mechanism through which this compound and its derivatives exert their antimicrobial effects is multifaceted. For 2-Chloro-N-(4-methoxyphenyl)acetamide, it is suggested that the compound binds to the bacterial ribosome, thereby preventing protein synthesis. biosynth.com Another proposed mechanism, based on in silico analysis of 2-chloro-N-(4-methoxyphenyl)acetamide, is its effect on DNA ligase. nih.gov The amide functional group present in these compounds is considered significant for their biological action. nih.gov
Antifungal Efficacy (e.g., against Fusarium oxysporum, Candida glabrata)
Anticancer and Cytotoxic Properties
The potential of this compound as an anticancer agent has been explored through its cytotoxic effects on various cancer cell lines and its interaction with key biological targets.
Derivatives of this compound have demonstrated cytotoxic properties against a range of human cancer cell lines. For instance, purine (B94841) derivatives were synthesized and evaluated for their cytotoxic activity, with one potent derivative showing an IC50 value of 0.8 ± 0.61 μM against MCF-7 (breast cancer) cells and 1.2 ± 0.7 μM against HeLa (cervical cancer) cells. rsc.org Imidazole-containing aromatic amides, which can be structurally related, have also been tested against K-562 and HL-60 leukemia cells, as well as MCF-7 breast cancer cells. mdpi.com
Furthermore, a study on α-aminophosphonates containing a 1,3,4-thiadiazole (B1197879) moiety, which can be considered structurally related, showed that a compound with a 4-hydroxy-3-methoxyphenyl substituent had an IC50 of 22.12 µg/mL against MCF-7 cells. nih.gov While direct data for this compound on PC3 cells was not found, related heterocyclic compounds have shown activity against this prostate cancer cell line. nih.gov
Table 3: In vitro Cytotoxicity of this compound Derivatives
| Derivative Class | Cancer Cell Line | IC50 Value | Source(s) |
|---|---|---|---|
| Purine Derivative | MCF-7 (Breast) | 0.8 ± 0.61 μM | rsc.org |
| Purine Derivative | HeLa (Cervical) | 1.2 ± 0.7 μM | rsc.org |
| Imidazole Aromatic Amide | K-562 (Leukemia) | 5.66 ± 2.06 μM | mdpi.com |
This table is interactive. Click on the headers to sort.
The anticancer activity of this compound derivatives is often attributed to their ability to interact with and inhibit key biological targets involved in cancer progression. These compounds have been investigated as inhibitors of various tyrosine kinases. For example, nitrogen-containing heterocycles, a broad class that includes derivatives of this compound, are known to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptors, such as VEGFR-2. nih.gov
A study focused on fragment-based drug discovery identified N-(3-chloro-4-methoxyphenyl)acetamide, a structurally similar compound, as a fragment that binds to Phosphoglycerate Dehydrogenase (PHGDH). oncotarget.com PHGDH is an enzyme that is overexpressed in certain cancers, including breast cancer, and its inhibition can lead to a reduction in cancer cell viability. oncotarget.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-N-(4-methoxyphenyl)acetamide |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate |
| 2-((5-(2,3-diethylquinoxalin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide |
| N-(3-chloro-4-methoxyphenyl)acetamide |
| Staphylococcus aureus |
| Pectobacterium carotovorum |
| Fusarium oxysporum |
| Candida glabrata |
| Trichoderma longibrachiatum |
| Mucor plumbeus |
| Fusarium solani |
| HeLa |
| PC3 |
| MCF-7 |
| HL-60 |
| Epidermal Growth Factor Receptor (EGFR) |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |
Potential as Precursors for Antitumor Agents
The this compound scaffold is a key building block in the development of new anticancer drug candidates. For instance, it has been used in the synthesis of 1,3,4-thiadiazole derivatives. One study involved the preparation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl) acetamide (B32628), which was then reacted with various benzyl (B1604629) chloride derivatives to create a series of compounds. nih.gov These compounds were subsequently evaluated for their cytotoxic activity against different cancer cell lines. nih.gov
Notably, several of these synthesized derivatives demonstrated significant cytotoxic effects. Specifically, compounds designated as 3h, 3j, 3k, and 3l exhibited higher cytotoxic activity against the MDA-MB-231 breast cancer cell line than the reference drug, imatinib. nih.gov This highlights the potential of using this compound as a starting material for the discovery of new and effective antitumor agents. nih.gov
Research has also explored the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which have shown promise as anticancer agents, particularly against prostate carcinoma (PC3) cell lines. nih.gov While these compounds showed lower activity than imatinib, the study underscores the utility of the phenylacetamide core in designing new cytotoxic molecules. nih.gov The versatility of the acetamide structure allows for the creation of various derivatives with potential therapeutic applications, including in the development of new drugs.
Table 1: Cytotoxicity of 1,3,4-Thiadiazole Derivatives Synthesized from an this compound Precursor
| Compound | Target Cell Line | IC50 (µM) | Reference Drug (Imatinib) IC50 (µM) |
|---|---|---|---|
| 3h | MDA-MB-231 | 11 ± 0.18 | 20 ± 0.69 |
| 3j | MDA-MB-231 | 10 ± 0.39 | 20 ± 0.69 |
| 3k | MDA-MB-231 | 11 ± 0.77 | 20 ± 0.69 |
| 3l | MDA-MB-231 | 8 ± 0.69 | 20 ± 0.69 |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Diagnostic Applications
Beyond its therapeutic potential, this compound, also known as methacetin, plays a crucial role in diagnostic medicine, particularly in the assessment of liver function.
Role in Methacetin Breath Test (MBT) for Liver Function Assessment
The Methacetin Breath Test (MBT) is a non-invasive diagnostic tool used to quantitatively evaluate the functional capacity of the liver. tri.edu.auechemi.comlookchem.com The test utilizes a stable, non-radioactive isotope of carbon, ¹³C, labeling the methoxy (B1213986) group of methacetin (N-(4-methoxy-¹³C-phenyl)acetamide). tri.edu.aunih.gov
When administered orally, ¹³C-methacetin is absorbed and undergoes first-pass metabolism in the liver. tri.edu.aueuropeanreview.org The hepatic enzyme cytochrome P450 1A2 (CYP1A2) demethylates the methacetin, breaking it down into acetaminophen (B1664979) and ¹³CO₂. tri.edu.aueuropeanreview.org This labeled carbon dioxide then enters the bloodstream, is transported to the lungs, and is subsequently exhaled. europeanreview.orgnih.gov The amount of ¹³CO₂ in the patient's breath is measured over time using techniques like isotope-ratio mass spectrometry or infrared spectrometry. europeanreview.orgnih.gov The rate of ¹³CO₂ exhalation directly reflects the liver's metabolic activity, specifically the function of the microsomal enzyme system. nih.gov This dynamic test provides a quantitative assessment of the liver's functional reserve. tri.edu.aunih.gov
Predicting Liver Dysfunction from Medications
The MBT is also a valuable tool for predicting and monitoring drug-induced liver injury (DILI). echemi.comlookchem.compharmaffiliates.com Certain medications can impair liver function, and the MBT can detect these changes at an early stage. echemi.comlookchem.com For example, it has been evaluated for predicting early liver dysfunction caused by drugs like valproic acid. echemi.compharmaffiliates.com
Drug-induced liver injury is a significant cause of acute liver failure and a major reason for withdrawing drugs from the market. nih.gov The ability to predict which individuals are susceptible to DILI is a critical area of research. While many cases of DILI are idiosyncratic and not easily predicted, tests like the MBT can help in monitoring patients and detecting liver function changes before they become severe. practicalgastro.com Studies have shown that the MBT can detect improvements in liver function in patients with acute severe liver disease earlier than standard laboratory tests. nih.gov This makes it a potentially key tool in the future diagnosis and management of liver disorders. echemi.comlookchem.com
Other Investigated Biological Activities
The chemical structure of this compound and its derivatives has prompted investigations into other potential biological activities, including antioxidant and anti-inflammatory effects.
Antioxidant Activity
Derivatives of this compound have demonstrated notable antioxidant properties in various studies. Antioxidants are crucial for protecting biological systems from the harmful effects of oxidative stress, which is implicated in numerous diseases. nih.gov
Research on 2-chloro-N-(4-methoxyphenyl)acetamide (referred to as p-acetamide in some studies) has shown its ability to scavenge free radicals. nih.govacs.orgresearchgate.net In one study, the antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was found to be approximately 1.4 times higher than that of the well-known antioxidant, ascorbic acid. nih.gov Another derivative, 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide, also exhibited significant DPPH radical scavenging activity, surpassing that of ascorbic acid. These findings suggest that the this compound scaffold can be a promising base for developing new antioxidant compounds.
Table 2: Antioxidant Activity of this compound Derivatives
| Derivative | Assay | Finding |
|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)acetamide | Free radical scavenging | Demonstrated scavenging effect. nih.govacs.org |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH radical scavenging | ~1.4 times higher activity than ascorbic acid. nih.gov |
| 2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide | DPPH radical scavenging | Activity exceeded that of ascorbic acid. |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound derivatives has also been an area of active research. Inflammation is a key process in many chronic diseases, and the development of new anti-inflammatory agents is of great interest.
Derivatives of acetamide have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory response. The methoxy group present in this compound derivatives may enhance their anti-inflammatory activity. For example, a selective E prostanoid receptor 4 (EP4) antagonist, MF498, which contains a methoxyphenyl)acetamide moiety, has been shown to relieve joint inflammation and pain in animal models of arthritis. nih.gov Additionally, some thiazole-acetamide analogs have shown potential as anti-inflammatory agents. Research into various acetamide derivatives continues to explore their potential as effective anti-inflammatory drugs. archivepp.comorientjchem.org
Analgesic Potential
This compound has been a subject of interest in the quest for new pain-relieving agents. solubilityofthings.com Research has shown that derivatives of this compound exhibit noteworthy analgesic properties. For instance, a series of N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives were synthesized and evaluated for their analgesic effects, among other pharmacological activities. nih.gov
In various studies, acetamide derivatives have been synthesized and assessed for their potential to alleviate pain through different mechanisms. nih.gov These investigations often involve testing the compounds against thermal, mechanical, and chemical pain stimuli. nih.govtandfonline.com For example, some acetamide derivatives, when administered at specific doses, have demonstrated a significant reduction in acetic acid-induced writhing in mice, a common model for testing analgesics. nih.govtandfonline.com Furthermore, these compounds have shown the ability to increase the latency in hot-plate and tail-clip tests, which measure the response to heat and pressure, respectively. nih.govtandfonline.com
The structural framework of this compound is considered a valuable scaffold in the development of new analgesic drugs. sarpublication.com For example, new series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-propanamides have been synthesized and shown to possess significant analgesic activities. tubitak.gov.tr In one study, all tested compounds in this series demonstrated a notable analgesic effect in a p-benzoquinone-induced writhing test. tubitak.gov.tr
Insecticidal Effects (e.g., against Galleria mellonella)
Recent studies have explored the insecticidal properties of this compound derivatives, particularly against the agricultural pest Galleria mellonella, also known as the greater wax moth. researchgate.netresearchgate.net A study involving 2-chloro-N-(4-methoxyphenyl)acetamide, a derivative of this compound, demonstrated a lethal effect on the larvae of G. mellonella. researchgate.netresearchgate.netksu.edu.tr
The toxicity of this compound was evaluated to determine its potential as a biopesticide. researchgate.net The results indicated that 2-chloro-N-(4-methoxyphenyl)acetamide is lethal to the insect larvae at relatively low doses. researchgate.netresearchgate.netksu.edu.tr The study determined the LC50 value, which is the concentration required to kill 50% of the test population, to be 687,355 uM for this compound. ksu.edu.tr This finding suggests its potential for development as an environmentally friendly pest control agent. researchgate.net
The following table summarizes the insecticidal activity of a derivative of this compound against Galleria mellonella larvae.
| Compound | Duration (24 h) | N | LC50 (uM) | LC99 (uM) |
| 2-chloro-N-(4-methoxyphenyl)acetamide | 24 | 10 | 687,355 | 1,565,612 |
| Table 1: Insecticidal activity of 2-chloro-N-(4-methoxyphenyl)acetamide against Galleria mellonella larvae. ksu.edu.tr N represents the number of tested larvae. |
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. solubilityofthings.com Structure-activity relationship (SAR) studies are crucial in understanding how specific structural modifications influence the compound's analgesic and other biological effects. nih.gov
The presence of the 4-methoxyphenyl (B3050149) group is a significant factor that influences the compound's properties and can enhance its biological activity, making it a key area of focus in pharmaceutical research. solubilityofthings.com In the context of analgesic activity, substitutions on the phenoxy nucleus of N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives have been shown to play a critical role. For example, the presence of bromo, tert-butyl, and nitro groups at the 4-position of the phenoxy nucleus was found to be associated with potent cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. nih.gov
Similarly, in the development of pyridazinone-based analgesics, substitutions on the phenyl ring of a phenylpiperazine moiety attached to an acetamide structure markedly increased both analgesic and anti-inflammatory activity. tubitak.gov.tr Specifically, the introduction of o- or p-fluoro groups or a 2-pyridyl group led to enhanced potency. tubitak.gov.tr These examples highlight the importance of systematic structural modifications in optimizing the therapeutic potential of this compound derivatives.
Advanced Applications and Future Research Directions
Role as a Building Block in Complex Organic Synthesis
N-(4-Methoxyphenyl)acetamide serves as a fundamental building block in the creation of more complex molecules. Its acetamide (B32628) group and the methoxy-substituted phenyl ring provide reactive sites for a variety of organic reactions, including oxidation, reduction, and nucleophilic substitution. This versatility allows chemists to use it as a starting material or key intermediate in multi-step synthetic pathways.
For instance, this compound can be a precursor in the synthesis of various biologically active compounds, facilitating the exploration of new chemical entities for drug development. smolecule.com One example is its use in the preparation of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, a chalcone (B49325) derivative, by reacting it with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one in the presence of potassium carbonate. nih.gov
A significant area of application for this compound is in the synthesis of nitrogen-containing heterocyclic compounds. These structures are of great interest in medicinal chemistry due to their prevalence in biologically active molecules.
Research has demonstrated that derivatives of this compound are effective precursors for N-heterocyclic compounds with potential therapeutic properties. For example, 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide, which can be synthesized from this compound, has been used as a starting material to create novel N-heterocyclic derivatives that displayed promising antitumor activity in preliminary studies. smolecule.com Other research has focused on synthesizing triazole-based scaffolds from N-(substituted-phenyl)acetamides, which have shown potential as anti-cholinesterase agents for neurodegenerative diseases like Alzheimer's. bohrium.com Similarly, it has been used to synthesize thiazolidinone derivatives, which have shown antimicrobial and antitubercular activities. arabjchem.org
Derivatization for Enhanced Analytical Detection and Metabolomics
In the fields of analytical chemistry and metabolomics, the detection and quantification of specific molecules within complex biological samples can be challenging. Chemical derivatization is a technique used to modify a compound to improve its analytical properties. While not always naturally occurring, this compound has been identified in human blood, making it relevant to the human exposome, which studies all environmental exposures of an individual over a lifetime.
The principles of analytical derivatization are applicable to this compound and its metabolites. For gas chromatography-mass spectrometry (GC-MS), derivatization can increase the volatility and thermal stability of a compound. sigmaaldrich.com A novel solid-phase analytical derivatization (SPAD) method, involving methoximation and trimethylsilylation, has been developed for GC/MS-based metabolomics, enabling the analysis of both anionic and cationic metabolites. nih.gov For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic separation, which is particularly useful for polar metabolites. arabjchem.org
Investigation in Material Science
The application of acetamide derivatives is also being explored in material science. Certain amides possess properties that make them suitable for creating materials like liquid crystals or polymers. smolecule.com While direct research on this compound in this field is emerging, related structures provide a basis for its potential. The investigation of various building blocks, including functional compounds and heterocyclic structures, is crucial for designing new materials. chemscene.com The team of scientists at Sigma-Aldrich has experience in Material Science and Chemical Synthesis, among other areas. sigmaaldrich.com
Exploration of Novel Therapeutic Targets and Drug Design
Derivatives of this compound are actively being investigated in drug discovery and design to identify novel therapeutic agents for a range of diseases. The core structure is a versatile scaffold that can be modified to interact with various biological targets.
Recent research has highlighted several promising areas:
Anticancer Agents: A study focused on (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy)acetamide and its modified derivatives as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for the treatment of triple-negative breast cancer. researchgate.net Another study synthesized a series of N4-substituted sulfonamide acetamides, with one derivative containing a 4-methoxyphenylamino acetamide moiety showing notable cytotoxic activity against lung and breast cancer cell lines. d-nb.info
Antimicrobial and Antifungal Agents: Biologically active aromatic sodium dithiocarbamates synthesized from this compound have demonstrated significant fungicidal and bactericidal properties. researchgate.net Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate was found to completely inhibit the growth of the phytopathogen Fusarium oxysporum. researchgate.net
Neurodegenerative Diseases: As mentioned, triazole derivatives of acetamides are being explored as potential treatments for Alzheimer's disease by targeting cholinesterase enzymes. bohrium.com
Analgesic and Anti-inflammatory Agents: Phenoxy acetamide derivatives have been investigated for their potential analgesic and anti-inflammatory activities. nih.gov
The table below summarizes some of the research on therapeutic derivatives.
| Derivative Class | Therapeutic Target/Application | Research Finding |
| Chalcone derivatives | Anticancer (Triple-Negative Breast Cancer) | Potential inhibitors of EGFR and VEGFR-2. researchgate.net |
| Sulfonamide acetamides | Anticancer (Lung and Breast Cancer) | Compound 5j showed IC50 values of 18.74 µM (A-549) and 29.84 µM (MCF-7). d-nb.info |
| Dithiocarbamates | Antifungal, Antibacterial | Sodium acetyl(4-methoxyphenyl)carbamodithioate showed high fungicidal activity against Fusarium oxysporum. researchgate.net |
| Triazole-acetamide hybrids | Neurodegenerative (Alzheimer's Disease) | Potential as anti-cholinesterase agents. bohrium.com |
| Quinoxaline-N-arylacetamide hybrids | Antiviral (COVID-19), Anti-dementia | A novel synthesized hybrid showed potential as a candidate against COVID-19 and for developing Alzheimer's disease treatment. sci-hub.se |
Sustainability and Green Chemistry in this compound Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In recent years, significant efforts have been made to develop more sustainable methods for synthesizing N-aryl amides like this compound.
Traditional synthesis methods often require harsh reaction conditions and the use of toxic reagents or metal catalysts, which can limit their application, especially in pharmaceuticals. arabjchem.org To address this, researchers have developed novel, greener synthetic routes.
Key developments in green synthesis include:
Ultrasound Irradiation: A green method for the N-acylation of amines and sulfonamides has been developed using ultrasound irradiation, which can accelerate reactions and often leads to higher yields with less energy consumption. orientjchem.org
Transition-Metal-Free Synthesis: A strategy for synthesizing N-aryl amides has been developed that avoids transition metals. This method uses stable aryltriazenes as aryl precursors, acetonitrile (B52724) as a nitrogen source, water as an oxygen source, and Brønsted acidic ionic liquids (BAILs) as a reusable promoter under ambient conditions. arabjchem.org This process yielded this compound at a 48% yield. arabjchem.org
Biocatalysis: The use of enzymes or whole-cell biocatalysts, such as Candida parapsilosis, presents a novel green route for the synthesis of N-phenylacetamides. rsc.org These biological systems can catalyze reactions under mild conditions with high specificity.
These approaches represent a shift towards more environmentally benign manufacturing processes in the chemical and pharmaceutical industries.
Emerging Research Areas for this compound
The research landscape for this compound and its derivatives continues to expand into new and promising areas. Beyond its role as a synthetic building block, its applications are growing in scope.
One of the significant emerging applications is its use as a diagnostic agent. lookchem.com The Methacetin Breath Test (MBT) is a non-invasive method for assessing liver function. lookchem.com This test can help in the early prediction of liver dysfunction that may be caused by certain medications, highlighting its potential as a key diagnostic tool. lookchem.com
Furthermore, the synthesis of novel derivatives continues to be a major focus. Research into phenoxy acetamide derivatives and their chalcone, indole, and quinoline (B57606) hybrids is uncovering new potential therapeutic candidates with a wide spectrum of biological activities. nih.gov The creation of complex hybrid molecules, such as the quinoxaline-N-arylacetamide system, is being explored for applications against global health challenges like viral diseases and neurodegenerative disorders. sci-hub.se The continued exploration of this compound and its analogues in medicinal chemistry, material science, and diagnostics suggests a promising future for its application in advanced scientific research.
Q & A
Advanced Research Question
- X-ray Crystallography: Determines absolute configuration (e.g., dihedral angles in N-(4-chloro-2-nitrophenyl) derivatives) .
- NOESY NMR: Identifies spatial proximity of substituents (e.g., methoxy vs. acetamide groups).
- Chiral HPLC: Separates enantiomers (e.g., using amylose-based columns) for ee (enantiomeric excess) quantification .
How are computational methods integrated into the design of this compound-based inhibitors?
Advanced Research Question
- Docking Simulations: AutoDock Vina predicts binding modes to targets (e.g., EGFR kinase) using PDB structures.
- QSAR Models: Correlate substituent electronegativity (Hammett constants) with IC50 values for lead optimization.
- DFT Calculations: Assess thermodynamic stability of tautomers (e.g., keto-enol forms in sulfonamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
